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Compound of Interest

Compound Name: 4-Octyl-3-thiosemicarbazide

Cat. No.: B1302265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental or theoretical studies on 4-octyl-3-thiosemicarbazide are not

extensively available in the current body of scientific literature. This guide is a comprehensive

compilation based on established knowledge of analogous thiosemicarbazide and

thiosemicarbazone derivatives. The provided data, protocols, and pathways are representative

and intended to serve as a foundational resource for future research on this specific

compound.

Introduction
Thiosemicarbazides are a versatile class of compounds characterized by the core structural

motif -NH-CS-NH-NH2. This class of molecules and their derivatives, thiosemicarbazones,

have garnered significant attention in medicinal chemistry due to their broad spectrum of

biological activities. These activities include antimicrobial, anticancer, antiviral, and enzyme

inhibitory properties. The biological efficacy of these compounds is frequently attributed to their

ability to chelate metal ions, which are often crucial for the function of various enzymes. The

lipophilic octyl group in 4-octyl-3-thiosemicarbazide is expected to influence its

pharmacokinetic properties, potentially enhancing membrane permeability and cellular uptake.

Thiosemicarbazones, formed from the condensation of thiosemicarbazides with aldehydes or

ketones, are particularly noted for their potential as anticancer agents. A primary mechanism of

action for many thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR), an

essential enzyme for DNA synthesis and repair.[1][2] By targeting RNR, these compounds can
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effectively halt cell proliferation. This guide provides a theoretical framework for the study of 4-
octyl-3-thiosemicarbazide, encompassing its synthesis, characterization, and potential

biological significance based on the well-documented properties of related compounds.

Data Presentation: Theoretical and Spectroscopic
Data
The following tables summarize predicted and typical quantitative data for 4-octyl-3-
thiosemicarbazide, derived from computational studies and experimental data of analogous

compounds.

Table 1: Predicted Molecular Properties and DFT-Calculated Parameters. Data is

representative and based on typical values for similar thiosemicarbazide derivatives calculated

at the B3LYP/6-311+G(d,p) level of theory.

Parameter Predicted Value Reference/Basis

Molecular Formula C9H21N3S -

Molecular Weight 203.35 g/mol -

HOMO Energy -5.5 to -6.0 eV [3][4][5][6]

LUMO Energy -0.5 to 0.0 eV [3][4][5][6]

HOMO-LUMO Gap 5.0 to 6.0 eV [3][4][5][6]

Dipole Moment 3.0 to 4.5 Debye [7]

Table 2: Predicted Geometrical Parameters from DFT Calculations. Representative bond

lengths and angles based on published data for similar structures.[4][8][9][10][11]
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Bond/Angle Predicted Value

C=S Bond Length 1.65 - 1.70 Å

C-N (Thioamide) Bond Lengths 1.35 - 1.40 Å

N-N Bond Length 1.40 - 1.45 Å

N-C-N Bond Angle 115 - 120°

C-N-N Bond Angle 118 - 123°

S-C-N Bond Angles 120 - 125°

Table 3: Characteristic Spectroscopic Data. Typical vibrational frequencies and chemical shifts

for thiosemicarbazide derivatives.[1][12][13][14]

Spectroscopic Technique Functional Group/Proton Characteristic Peak/Shift

FT-IR (cm⁻¹) N-H Stretching (NH, NH₂) 3100 - 3400

C-H Stretching (Aliphatic) 2850 - 2960

N-H Bending 1590 - 1650

C=S Stretching 1200 - 1300

¹H NMR (ppm) NH₂ 4.0 - 5.0 (broad s)

NH (Hydrazinic) 8.0 - 9.0 (broad s)

NH (Thioamide) 9.5 - 10.5 (broad s)

CH₂ (Octyl chain) 1.2 - 1.6 (m)

CH₃ (Octyl chain) 0.8 - 0.9 (t)

¹³C NMR (ppm) C=S 175 - 185

CH₂ (Octyl chain) 20 - 40

CH₃ (Octyl chain) ~14
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Experimental Protocols
Detailed methodologies for the synthesis, characterization, and computational analysis of 4-
octyl-3-thiosemicarbazide are presented below. These protocols are based on established

procedures for similar compounds.[1][15][16][17][18]

This procedure outlines the reaction of octyl isothiocyanate with hydrazine hydrate.

Materials: Octyl isothiocyanate, hydrazine hydrate (98%), ethanol, deionized water.

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve octyl isothiocyanate (0.1 mol) in 100 mL of ethanol.

To this solution, add hydrazine hydrate (0.1 mol) dropwise at room temperature with

continuous stirring. An exothermic reaction may be observed.

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

Gently reflux the mixture for an additional 1-2 hours to ensure the completion of the

reaction.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable

eluent system (e.g., ethyl acetate/hexane).

After completion, cool the reaction mixture in an ice bath to precipitate the product.

Collect the white solid product by vacuum filtration and wash with cold deionized water.

Recrystallize the crude product from an appropriate solvent such as ethanol or an

ethanol/water mixture to obtain pure 4-octyl-3-thiosemicarbazide.

Dry the purified product under vacuum.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of

the dried sample (1-2 mg) with spectroscopic grade KBr (100-200 mg) and pressing it into a
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transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a

small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (for KBr pellet) or the

clean ATR crystal.

Place the sample in the spectrometer.

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

Process the spectrum to identify the characteristic vibrational frequencies.

Sample Preparation: Dissolve 5-10 mg of the purified 4-octyl-3-thiosemicarbazide in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Ensure the sample is fully dissolved.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum at an appropriate frequency (e.g., 400

or 500 MHz).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay

of at least 5 times the longest T1 relaxation time should be used for quantitative analysis.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon-13 NMR spectrum.

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each

unique carbon.
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Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A larger number of scans and a suitable relaxation delay will be required due to the lower

natural abundance and longer relaxation times of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90,

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Software: Gaussian, ORCA, PySCF, or other quantum chemistry software packages.

Procedure:

Geometry Optimization:

Construct the 3D structure of 4-octyl-3-thiosemicarbazide using a molecular modeling

program.

Perform a full geometry optimization without any symmetry constraints.

A commonly used level of theory for such organic molecules is the B3LYP hybrid

functional with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set.[6]

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) if studying the

molecule in solution.

Frequency Calculation:

Perform a vibrational frequency calculation at the same level of theory as the

optimization.

Confirm that the optimized structure corresponds to a true minimum on the potential

energy surface by ensuring the absence of imaginary frequencies.

The calculated frequencies can be compared with experimental FT-IR data (often

requiring a scaling factor).

Electronic Property Calculation:
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From the optimized geometry, calculate electronic properties such as the Highest

Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential

(MEP).[3][19]

Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular

interactions and charge distribution.
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Caption: A typical workflow for the synthesis of 4-octyl-3-thiosemicarbazide.
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Caption: Inhibition of Ribonucleotide Reductase by a thiosemicarbazone derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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